Hydrogen Bonding Capacity of 2-Hydroxy-2-phenylacetohydrazide: A 50% Increase in Donor Count versus Benzohydrazide and Phenylacetohydrazide
The presence of the α-hydroxy group in mandelic acid hydrazide confers a 50% increase in hydrogen bond donor capacity compared to analogs lacking this functionality. Specifically, mandelic acid hydrazide possesses three hydrogen bond donors (two from the terminal -NH₂ of the hydrazide group and one from the α-OH group) [1]. In contrast, benzohydrazide and phenylacetohydrazide, which lack the α-hydroxy substituent, contain only two hydrogen bond donors [2]. This differential translates directly to a higher topological polar surface area (TPSA) of 75.4 Ų for the target compound versus 55.1 Ų for benzohydrazide [3].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 3 H-bond donors |
| Comparator Or Baseline | Benzohydrazide: 2 H-bond donors; Phenylacetohydrazide: 2 H-bond donors |
| Quantified Difference | +1 H-bond donor (+50% increase) |
| Conditions | Computed molecular descriptors; standard PubChem 2.2 / Cactvs 3.4.8.18 algorithms |
Why This Matters
The additional hydrogen bond donor alters crystal packing, supramolecular assembly, and metal coordination geometry—users requiring multidentate ligands or specific hydrogen-bonding networks cannot achieve equivalent architectures with benzohydrazide or phenylacetohydrazide.
- [1] PubChem. 2-Hydroxy-2-phenylacetohydrazide (CID 73126) - Hydrogen Bond Donor Count = 3. View Source
- [2] PubChem. Benzohydrazide (CID 11567) - Hydrogen Bond Donor Count = 2; Phenylacetohydrazide (CID 123619) - Hydrogen Bond Donor Count = 2. View Source
- [3] PubChem. TPSA Values: CID 73126 (75.4 Ų) vs. CID 11567 (55.1 Ų). View Source
